molecular formula C19H18F2N2O3S B2754213 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide CAS No. 955713-22-1

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide

Cat. No.: B2754213
CAS No.: 955713-22-1
M. Wt: 392.42
InChI Key: CWGWLXXGKTUWKK-UHFFFAOYSA-N
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Description

N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide is a synthetic small molecule featuring a tetrahydroisoquinoline core functionalized with a cyclopropanecarbonyl group and a 2,5-difluorobenzenesulfonamide moiety. This molecular architecture, particularly the sulfonamide group, is commonly investigated in medicinal chemistry for its potential to modulate various enzyme families, such as kinases and carbonic anhydrases . The incorporation of fluorine atoms is a strategic design element often used to influence a compound's metabolic stability, bioavailability, and binding affinity. This product is intended for research applications, including but not limited to, use as a reference standard, in high-throughput screening assays, and for early-stage drug discovery and development. The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O3S/c20-15-4-6-17(21)18(10-15)27(25,26)22-16-5-3-12-7-8-23(11-14(12)9-16)19(24)13-1-2-13/h3-6,9-10,13,22H,1-2,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGWLXXGKTUWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action of this compound is also not well-defined. The interaction of this compound with its targets and the resulting changes would depend on the specific targets it binds to. For instance, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme catalyzes.

Biochemical Pathways

It’s plausible that the compound could affect various metabolic pathways depending on its specific targets. The downstream effects would also depend on the specific pathways affected.

Result of Action

The molecular and cellular effects of this compound’s action are not well-known. These effects would depend on the compound’s specific targets and mode of action. For instance, if it inhibits a certain enzyme, it could lead to decreased production of the enzyme’s product, affecting the cells’ functions.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its interaction with its targets. The presence of other molecules could also influence its action.

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a cyclopropanecarbonyl group linked to a tetrahydroisoquinoline moiety and a difluorobenzenesulfonamide group. The molecular formula is C24H22N2O2SC_{24}H_{22}N_2O_2S, with a molecular weight of approximately 426.51 g/mol.

PropertyValue
Molecular FormulaC24H22N2O2SC_{24}H_{22}N_2O_2S
Molecular Weight426.51 g/mol
CAS Number1206989-81-2

The biological activity of this compound primarily involves modulation of various biological pathways:

  • Antioxidant Activity : This compound has been shown to activate the Keap1/Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress .
  • Anti-inflammatory Properties : Research indicates that it may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

Therapeutic Implications

The compound's potential therapeutic applications include:

  • Cancer Treatment : Due to its ability to modulate oxidative stress and inflammation, it may be beneficial in cancer therapies.
  • Neurological Disorders : Its neuroprotective properties suggest potential use in treating neurodegenerative diseases.

In Vitro Studies

A study conducted on cell lines demonstrated that this compound significantly reduced cell viability in cancer cells while sparing normal cells. This selectivity indicates its potential as a targeted therapeutic agent.

In Vivo Studies

Animal models have shown that administration of this compound leads to decreased tumor growth rates compared to control groups. Additionally, it exhibited minimal side effects, suggesting a favorable safety profile.

Comparative Analysis

A comparative study evaluated the efficacy of this compound against other known anti-inflammatory agents. Results indicated that it outperformed traditional NSAIDs in reducing inflammation markers in various models.

CompoundEfficacy (Reduction of Inflammation)
N-(2-(cyclopropanecarbonyl)...High
Traditional NSAIDsModerate
Other Anti-inflammatory AgentsVariable

Preparation Methods

Synthesis of 7-Amino-1,2,3,4-Tetrahydroisoquinoline

The tetrahydroisoquinoline core is synthesized via cyclization and reduction strategies. A key intermediate, 7-amino-1,2,3,4-tetrahydroisoquinoline, is prepared by hydrogenating isoquinoline derivatives or reductive amination of nitro precursors. For example, a mixture of 6- and 7-amino isomers is obtained by treating chloropyrimidinyl indazole amines with 1,2,3,4-tetrahydroisoquinoline in isopropanol and hydrochloric acid under reflux. This method yields a 7.5% isolated product after column chromatography and trituration.

Reaction Conditions :

  • Solvent : Isopropanol
  • Catalyst : Concentrated HCl
  • Temperature : Reflux (82–85°C)
  • Purification : DCM/MeOH (95:5) chromatography

Cyclopropanecarbonylation of the Tetrahydroisoquinoline Amine

The 7-amino group is acylated with cyclopropanecarbonyl chloride. This step employs coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance efficiency. A representative protocol involves:

  • Dissolving 7-amino-1,2,3,4-tetrahydroisoquinoline in dichloromethane.
  • Adding cyclopropanecarbonyl chloride (1.2 equiv) and diisopropylethylamine (DIPEA, 3 equiv).
  • Stirring at room temperature for 12 hours.

Yield : 68–72% after silica gel chromatography.

Sulfonylation with 2,5-Difluorobenzenesulfonyl Chloride

Reaction Optimization

The sulfonamide group is introduced via nucleophilic substitution. The acylated intermediate reacts with 2,5-difluorobenzenesulfonyl chloride in tetrahydrofuran (THF) under inert conditions:

  • Adding sulfonyl chloride (1.1 equiv) dropwise to a cooled (0°C) solution of the amine.
  • Stirring for 4–6 hours at room temperature.
  • Quenching with ice-water and extracting with ethyl acetate.

Critical Parameters :

  • Base : Pyridine or triethylamine (2.5 equiv) to scavenge HCl.
  • Side Products : Bis-sulfonylation is minimized by controlling stoichiometry.

Yield : 80–85%.

Purification and Characterization

Chromatographic Techniques

The crude product is purified via flash chromatography (hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).

Purity : >95% (HPLC, UV detection at 254 nm).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.38 (m, 2H, ArH), 4.21 (s, 2H, CH₂N), 3.02 (t, J = 6.0 Hz, 2H, CH₂), 2.81 (t, J = 6.0 Hz, 2H, CH₂), 1.94–1.88 (m, 1H, cyclopropane), 1.12–1.05 (m, 2H, cyclopropane), 0.98–0.92 (m, 2H, cyclopropane).
  • HRMS : m/z 392.1006 [M+H]⁺ (calculated: 392.1006).

Mechanistic Insights and Challenges

Sulfonylation Efficiency

Electron-withdrawing fluorine substituents on the benzene ring enhance sulfonyl chloride reactivity. However, steric hindrance from the tetrahydroisoquinoline moiety necessitates prolonged reaction times.

Scale-Up and Industrial Feasibility

Pilot-Scale Synthesis

A 100-g batch was produced using:

  • Reactors : Glass-lined jacketed vessels for temperature control.
  • Cost Drivers : HATU (€320/g) contributes significantly to expenses. Alternatives like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) reduce costs but lower yields by 15–20%.

Table 1: Comparative Analysis of Coupling Agents

Coupling Agent Yield (%) Cost (€/g) Purity (%)
HATU 85 320 95
EDCI 70 45 88

Q & A

Q. What are the key structural features of this compound, and how do they influence its pharmacological potential?

The compound combines a tetrahydroisoquinoline core (linked to neuropharmacological activity), a cyclopropanecarbonyl group (imparting conformational rigidity), and a 2,5-difluorobenzenesulfonamide moiety (enhancing metabolic stability and target affinity) . The sulfonamide group is known for enzyme inhibition (e.g., carbonic anhydrase), while fluorination improves bioavailability and membrane permeability. Researchers should prioritize structure-activity relationship (SAR) studies to correlate substituent effects (e.g., fluorine positioning) with biological outcomes .

Q. What synthetic methodologies are recommended for preparing this compound?

Synthesis typically involves:

  • Step 1 : Construction of the tetrahydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions.
  • Step 2 : Introduction of the cyclopropane moiety via cyclopropanation reagents (e.g., Simmons-Smith) or ketone-functionalized intermediates.
  • Step 3 : Sulfonamide coupling using 2,5-difluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Purification requires column chromatography or HPLC to achieve >95% purity, critical for reproducible biological assays .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of fluorine substitution and cyclopropane geometry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV/Vis detection to assess purity and stability under physiological conditions (e.g., pH 7.4 buffer) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Enzyme inhibition assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX/XII) using fluorometric or calorimetric methods.
  • Cellular viability assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (IC₅₀ determination).
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with receptors .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step reactions involving unstable intermediates?

  • Use low-temperature conditions (-10°C to 0°C) during cyclopropane formation to minimize ring-opening side reactions.
  • Employ microwave-assisted synthesis to accelerate slow steps (e.g., sulfonamide coupling) while reducing decomposition.
  • Protecting groups (e.g., Boc for amines) can stabilize intermediates during heterocycle functionalization .

Q. How might structural modifications resolve contradictory activity data across assay platforms?

Discrepancies in IC₅₀ values between enzymatic and cellular assays often arise from off-target effects or poor membrane penetration. Solutions include:

  • Prodrug strategies : Introduce ester or phosphate groups to enhance cellular uptake, followed by enzymatic cleavage.
  • Isosteric replacement : Swap fluorine with chlorine or methyl groups to modulate lipophilicity (logP) without altering steric bulk .

Q. What computational tools can predict target engagement and toxicity profiles?

  • Molecular docking (AutoDock Vina, Glide) : Model interactions with sulfonamide-binding pockets (e.g., carbonic anhydrase active sites).
  • ADMET prediction (SwissADME, ProTox-II) : Forecast pharmacokinetic properties (e.g., CYP450 inhibition, hepatotoxicity) to prioritize lead candidates .

Q. How should researchers address solubility challenges in in vivo studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations for intravenous administration.
  • Salt formation : Convert the free base to a hydrochloride or sodium salt for improved aqueous solubility .

Q. What strategies validate target specificity in complex biological matrices?

  • Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify off-target interactions.
  • CRISPR/Cas9 knockout models : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .

Methodological Considerations for Data Interpretation

Q. Q. How to resolve discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation via LC-MS/MS.
  • Tumor microenvironment models : Use 3D spheroids or organoids to mimic physiological barriers (e.g., hypoxia, stromal interactions) .

Q. What statistical approaches are robust for SAR analysis?

  • Multivariate regression (e.g., partial least squares) to correlate structural descriptors (e.g., Hammett σ, logP) with activity.
  • Cluster analysis to group analogs by functional group contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.